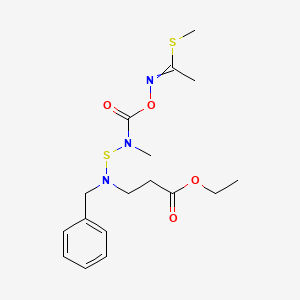![molecular formula C20H16O12 B13385159 2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione; 3'-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid](/img/structure/B13385159.png)
2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione; 3'-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)1benzopyrano5,4,3-cdebenzopyran-5,10-dione; 3’-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of ellagic acid, which is a naturally occurring polyphenol found in numerous fruits and vegetables. The presence of multiple hydroxyl and methoxy groups, along with the xylopyranosyloxy moiety, contributes to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)1benzopyrano5,4,3-cdebenzopyran-5,10-dione typically involves multiple steps, starting from simpler precursors. The key steps include the introduction of hydroxyl and methoxy groups, followed by the attachment of the xylopyranosyloxy moiety. Common reagents used in these reactions include methanol, hydroxylating agents, and glycosyl donors. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. Purification techniques such as chromatography and crystallization are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranoosyloxy)1benzopyrano5,4,3-cdebenzopyran-5,10-dione undergoes various chemical reactions, including:
- Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
- Reduction: The compound can be reduced to form dihydro derivatives.
- Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
- Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of polyphenolic compounds and their derivatives.
Biology: In biological research, 2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranoosyloxy)1benzopyrano5,4,3-cdebenzopyran-5,10-dione is investigated for its potential antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and modulate inflammatory pathways makes it a candidate for therapeutic applications.
Medicine: In medicine, this compound is explored for its potential use in treating various diseases, including cancer and cardiovascular disorders. Its polyphenolic nature suggests it may have protective effects against oxidative stress and inflammation.
Industry: In the industrial sector, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals. Its unique properties make it suitable for incorporation into various formulations aimed at promoting health and wellness.
Mechanism of Action
The mechanism of action of 2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranoosyloxy)1benzopyrano5,4,3-cdebenzopyran-5,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species. Additionally, it may interact with receptors involved in inflammatory signaling, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds::
- 3,3’-Di-O-methyl ellagic acid 4’-O-beta-D-xylopyranoside
- 2-Hydroxy-3,8-dimethoxy-7-(beta-D-xylopyranosyloxy)-benzopyrano[5,4,3-cde]benzopyran-5,10-dione
- 3-O-Methylducheside A
Comparison: Compared to these similar compounds, 2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranoosyloxy)1benzopyrano5,4,3-cdebenzopyran-5,10-dione stands out due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities. The presence of the xylopyranosyloxy moiety further enhances its solubility and bioavailability, making it a more versatile compound for various applications.
Properties
IUPAC Name |
6,14-dihydroxy-7-methoxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O12/c1-28-15-7(21)2-5-11-10-6(19(27)32-17(11)15)3-9(13(24)16(10)31-18(5)26)30-20-14(25)12(23)8(22)4-29-20/h2-3,8,12,14,20-25H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXNJGHUQUHOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(CO5)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
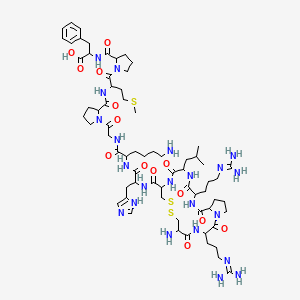
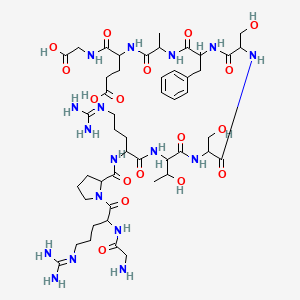
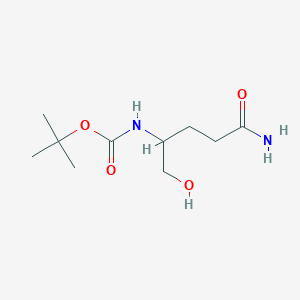
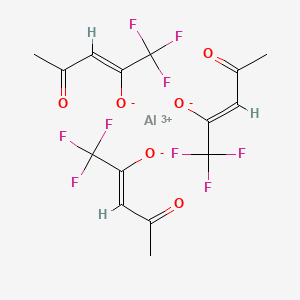
![2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B13385091.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate](/img/structure/B13385094.png)
![17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol](/img/structure/B13385111.png)
![N-[2,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B13385123.png)

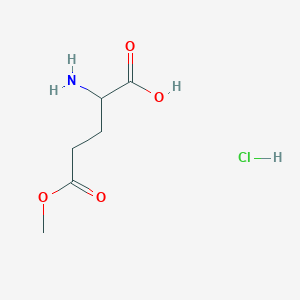
![[8,14,18-Trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B13385129.png)


